2-[2-NITRO-5-(4-PHENYLMETHANESULFONYLPIPERAZIN-1-YL)PHENYL]-1,2,3,4-TETRAHYDROISOQUINOLINE
Overview
Description
2-[2-NITRO-5-(4-PHENYLMETHANESULFONYLPIPERAZIN-1-YL)PHENYL]-1,2,3,4-TETRAHYDROISOQUINOLINE is a complex organic compound with a unique structure that combines a nitro group, a phenylmethanesulfonylpiperazine moiety, and a tetrahydroisoquinoline core. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-NITRO-5-(4-PHENYLMETHANESULFONYLPIPERAZIN-1-YL)PHENYL]-1,2,3,4-TETRAHYDROISOQUINOLINE typically involves multiple steps, starting from readily available starting materialsThe final step often involves the formation of the tetrahydroisoquinoline ring through cyclization reactions under specific conditions .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[2-NITRO-5-(4-PHENYLMETHANESULFONYLPIPERAZIN-1-YL)PHENYL]-1,2,3,4-TETRAHYDROISOQUINOLINE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas with a palladium catalyst for reduction reactions, and electrophiles or nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-[2-NITRO-5-(4-PHENYLMETHANESULFONYLPIPERAZIN-1-YL)PHENYL]-1,2,3,4-TETRAHYDROISOQUINOLINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-NITRO-5-(4-PHENYLMETHANESULFONYLPIPERAZIN-1-YL)PHENYL]-1,2,3,4-TETRAHYDROISOQUINOLINE involves its interaction with specific molecular targets in biological systems. The nitro group and the phenylmethanesulfonylpiperazine moiety play crucial roles in its activity. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-[2-NITRO-5-(4-PHENYLMETHANESULFONYLPIPERAZIN-1-YL)PHENYL]-1,2,3,4-TETRAHYDROISOQUINOLINE is unique due to its combination of functional groups and structural features, which confer specific biological activities and chemical reactivity. Its tetrahydroisoquinoline core is a key structural motif that distinguishes it from other similar compounds.
Properties
IUPAC Name |
2-[5-(4-benzylsulfonylpiperazin-1-yl)-2-nitrophenyl]-3,4-dihydro-1H-isoquinoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O4S/c31-30(32)25-11-10-24(18-26(25)28-13-12-22-8-4-5-9-23(22)19-28)27-14-16-29(17-15-27)35(33,34)20-21-6-2-1-3-7-21/h1-11,18H,12-17,19-20H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGRZVYAAQSUNEW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=C(C=CC(=C3)N4CCN(CC4)S(=O)(=O)CC5=CC=CC=C5)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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